2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate
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Overview
Description
2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is a chemical compound with the molecular formula C15H22N2. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate typically involves the reaction of 5-sec-butyl-2-methylindole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine
- 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanol
- 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)acetic acid
Uniqueness
2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is unique due to its specific structural features and the presence of the oxalate group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(5-butan-2-yl-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C15H22N2.C2H2O4/c1-4-10(2)12-5-6-15-14(9-12)13(7-8-16)11(3)17-15;3-1(4)2(5)6/h5-6,9-10,17H,4,7-8,16H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
NMBLBOPVZMHZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)NC(=C2CCN)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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